Cas no 133427-07-3 (Methyl Imidazo[1,2-a]pyridine-8-carboxylate)
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/133427-07-3x500.png)
Methyl Imidazo[1,2-a]pyridine-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl imidazo[1,2-a]pyridine-8-carboxylate
- METHYL H-IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLATE
- IMidazo[1,2-a]pyridine-8-carboxylicacidMethylesterhydrochloride
- 8-(Methoxycarbonyl)imidazo[1,2-a]pyridine
- IMidazo[1,2-a]pyridine-8-carboxylic acid, Methyl ester
- methyl 8-imidazo<1,2-a>pyridinecarboxylate
- IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID METHYL ESTER
- UJLRMEAGEVCFNJ-UHFFFAOYSA-N
- SBB054066
- OR3408
- PB28064
- FCH1142362
- SY042741
- AX8216661
- AB0181962
- M
- MFCD09842621
- DB-062975
- CS-0043712
- 133427-07-3
- Methylimidazo[1,2-a]pyridine-8-carboxylate
- FA-0856
- SCHEMBL1878367
- DTXSID30568168
- P10804
- AKOS015993975
- Methyl Imidazo[1,2-a]pyridine-8-carboxylate
-
- MDL: MFCD09842621
- インチ: 1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
- InChIKey: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])N2C([H])=C([H])N=C21)=O
計算された属性
- せいみつぶんしりょう: 176.05900
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.6
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 43.60000
- LogP: 1.12090
Methyl Imidazo[1,2-a]pyridine-8-carboxylate セキュリティ情報
Methyl Imidazo[1,2-a]pyridine-8-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Methyl Imidazo[1,2-a]pyridine-8-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0337-1g |
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester |
133427-07-3 | 96% | 1g |
¥769.47 | 2025-01-21 | |
eNovation Chemicals LLC | D297890-1g |
methyl -imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 95% | 1g |
$150 | 2024-05-24 | |
eNovation Chemicals LLC | D958086-25g |
Methyl imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 97% | 25g |
$150 | 2024-06-07 | |
Fluorochem | 067111-1g |
Methyl Imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 97% | 1g |
£18.00 | 2022-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0337-25g |
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester |
133427-07-3 | 96% | 25g |
6699.53CNY | 2021-07-19 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M181219-5g |
Methyl Imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 98% | 5g |
¥383.90 | 2023-09-01 | |
eNovation Chemicals LLC | Y1131249-1g |
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester |
133427-07-3 | 95% | 1g |
$145 | 2024-07-28 | |
Fluorochem | 067111-25g |
Methyl Imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 97% | 25g |
£225.00 | 2022-03-01 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0337-5g |
Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester |
133427-07-3 | 96% | 5g |
2204.91CNY | 2021-07-19 | |
Ambeed | A415626-25g |
Methyl imidazo[1,2-a]pyridine-8-carboxylate |
133427-07-3 | 98% | 25g |
$174.0 | 2025-02-26 |
Methyl Imidazo[1,2-a]pyridine-8-carboxylate 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
Methyl Imidazo[1,2-a]pyridine-8-carboxylateに関する追加情報
Introduction to Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 133427-07-3)
Methyl Imidazo[1,2-a]pyridine-8-carboxylate, a compound with the chemical formula C10H8N2O2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 133427-07-3, has garnered attention due to its unique structural properties and potential applications in drug development. The imidazo[1,2-a]pyridine core is a heterocyclic aromatic system that has been extensively studied for its biological activity and pharmacological relevance.
The structural framework of Methyl Imidazo[1,2-a]pyridine-8-carboxylate consists of a fused ring system comprising an imidazole ring and a pyridine ring, connected at the 1 and 2 positions of the imidazole ring with the 8-position of the pyridine ring being esterified with a methyl group. This particular arrangement contributes to the compound's reactivity and interaction with biological targets. The presence of both nitrogen and oxygen atoms in the molecule allows for diverse chemical modifications, making it a versatile scaffold for synthetic chemists.
In recent years, there has been a growing interest in imidazo[1,2-a]pyridine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of these compounds as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammation. The carboxylate ester group in Methyl Imidazo[1,2-a]pyridine-8-carboxylate not only enhances solubility but also provides a site for further functionalization, enabling the development of more complex derivatives with tailored biological activities.
One of the most compelling aspects of Methyl Imidazo[1,2-a]pyridine-8-carboxylate is its role as a building block in medicinal chemistry. The compound's ability to serve as a precursor for more sophisticated molecules has been exploited in several high-profile drug discovery programs. For instance, researchers have utilized this scaffold to develop novel inhibitors of Janus kinases (JAKs), which are critical in regulating immune responses and have been implicated in various autoimmune diseases. The success of these inhibitors underscores the importance of Methyl Imidazo[1,2-a]pyridine-8-carboxylate as a key intermediate in pharmaceutical synthesis.
The synthesis of Methyl Imidazo[1,2-a]pyridine-8-carboxylate involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the imidazo[1,2-a]pyridine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the carboxylate ester group at the 8-position, often via esterification reactions with methanol under acidic conditions. These synthetic routes underscore the compound's accessibility and feasibility for large-scale production, which is essential for both preclinical and clinical studies.
From a biological perspective, Methyl Imidazo[1,2-a]pyridine-8-carboxylate exhibits intriguing pharmacological properties. Studies have shown that derivatives of this compound can interact with specific enzymes and receptors, modulating cellular signaling pathways. For example, certain analogs have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are involved in cell cycle progression and have been targeted in anticancer therapies. The ability to fine-tune these interactions through structural modifications makes Methyl Imidazo[1,2-a]pyridine-8-carboxylate a valuable asset in drug design.
The therapeutic potential of Methyl Imidazo[1,2-a]pyridine-8-carboxylate extends beyond oncology. Research has also explored its applications in managing inflammatory diseases by targeting inflammatory cytokines and mediators. By modulating key signaling pathways such as NF-κB and MAPK, these compounds can reduce inflammation and alleviate symptoms associated with chronic conditions like rheumatoid arthritis and inflammatory bowel disease. The dual functionality provided by the imidazo[1,2-a]pyridine core allows for selective targeting without significant off-target effects.
In addition to its therapeutic applications, Methyl Imidazo[1,2-a]pyridine-8-carboxylate has found utility in chemical biology research. Its well-defined structure and reactivity make it an excellent tool for studying enzyme mechanisms and developing probes for biochemical assays. Researchers have employed this compound to investigate the kinetics and specificity of various enzymes involved in metabolic pathways. Such studies not only enhance our understanding of fundamental biological processes but also provide insights into potential drug targets for future therapies.
The future prospects for Methyl Imidazo[1,2-a]pyridine-8-carboxylate are promising given its versatility and broad applicability. As computational methods advance, virtual screening techniques are being increasingly used to identify novel derivatives with enhanced pharmacological properties. These computational approaches can rapidly evaluate large libraries of compounds generated from this scaffold, accelerating the drug discovery process. Moreover, green chemistry principles are being integrated into synthetic protocols to ensure sustainability and environmental responsibility.
In conclusion, Methyl Imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 133427-07-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse biological activities across multiple therapeutic areas, making it a valuable scaffold for drug design. As research continues to uncover new applications and synthetic strategies for this compound, its importance in medicinal chemistry is set to grow further.
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